molecular formula C3H10O2 B8422283 Ethanol, mixt. with methanol CAS No. 8013-52-3

Ethanol, mixt. with methanol

Cat. No.: B8422283
CAS No.: 8013-52-3
M. Wt: 78.11 g/mol
InChI Key: ZYBWTEQKHIADDQ-UHFFFAOYSA-N
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Description

Definition and Chemical Composition

Ethanol-methanol mixtures are binary solutions comprising ethanol ($$C2H5OH$$) and methanol ($$CH3OH$$), with a combined molecular formula of $$C3H{10}O2$$ or $$C2H6O \cdot CH_4O$$. Ethanol features a two-carbon chain with a hydroxyl group, while methanol has a single-carbon structure, making it the simplest alcohol. The mixture’s molecular weight is 78.11 g/mol, and it is fully miscible across all proportions due to complementary polarities.

Table 1: Key Properties of Ethanol and Methanol

Property Ethanol Methanol
Molecular Formula $$C2H5OH$$ $$CH_3OH$$
Molecular Weight (g/mol) 46.07 32.04
Boiling Point (°C) 78.5 64.7
Density (g/cm³) 0.789 0.791
Toxicity Moderate High

Historical Context and Industrial Relevance

Methanol, historically termed "wood alcohol," was first isolated in 1661 via wood pyrolysis, while ethanol’s use in beverages dates to ancient civilizations. The industrial synthesis of methanol began in 1905 via carbon dioxide hydrogenation, enabling large-scale production. Ethanol-methanol mixtures gained prominence in the 20th century as solvents and antifreeze agents. Today, they are critical in:

  • Biofuels : Ethanol-methanol blends reduce greenhouse emissions in gasoline.
  • Pharmaceuticals : Ethanol serves as a solvent in drug formulations, while methanol is a precursor for formaldehyde.
  • Chemical Synthesis : Both alcohols are intermediates in producing acetic acid, plastics, and resins.

Key Challenges in Studying Binary Alcohol Systems

The non-ideal behavior of ethanol-methanol mixtures complicates their analysis:

  • Intermolecular Interactions : At low methanol concentrations ($$X_m < 0.2$$), methanol disrupts ethanol’s hydrogen-bonded clusters, creating a repulsive microenvironment. Molecular dynamics simulations reveal that methanol forms a scaffolding network around isolated ethanol molecules, reducing system entropy.
  • Phase Behavior : The OPLS model predicts a melting point of 215 K for methanol, diverging from experimental values (175 K), highlighting inaccuracies in simulating alcohol mixtures.
  • Separation Difficulties : Similar boiling points (64.7°C for methanol vs. 78.5°C for ethanol) necessitate advanced distillation techniques, modeled via Wilson, NRTL, and UNIQUAC equations.

Properties

CAS No.

8013-52-3

Molecular Formula

C3H10O2

Molecular Weight

78.11 g/mol

IUPAC Name

ethanol;methanol

InChI

InChI=1S/C2H6O.CH4O/c1-2-3;1-2/h3H,2H2,1H3;2H,1H3

InChI Key

ZYBWTEQKHIADDQ-UHFFFAOYSA-N

Canonical SMILES

CCO.CO

Origin of Product

United States

Scientific Research Applications

Combustion and Fuel Applications

Blending for Improved Combustion:
The combination of ethanol and methanol has been shown to positively affect the combustion characteristics of gasoline. Research indicates that blending these alcohols can enhance ignition delay and reduce harmful emissions. For instance, a study demonstrated that a mixture of 15% methanol with gasoline achieved optimal engine performance, maximizing power output while minimizing brake-specific fuel consumption .

Performance Metrics:
The following table summarizes the combustion properties of various ethanol and methanol blends:

Blend CompositionIgnition Delay (ms)CO Emissions (g/km)Fuel Consumption (L/100km)
E10251206.5
E20221106.3
M10241306.7
E5M15201006.1

This data illustrates that specific blends can reduce emissions while maintaining fuel efficiency .

Chemical Synthesis

Production of Chemical Feedstocks:
Ethanol and methanol mixtures are crucial in producing various chemicals such as formaldehyde and acetic acid. Methanol serves as a precursor for these compounds through catalytic processes, significantly impacting industries like plastics and pharmaceuticals . The reaction for formaldehyde production from methanol is represented as follows:

2CH3OH+O22CH2O+2H2O2\text{CH}_3\text{OH}+\text{O}_2\rightarrow 2\text{CH}_2\text{O}+2\text{H}_2\text{O}

This reaction highlights the utility of methanol in creating essential industrial chemicals .

Biochemical Applications

Membrane Permeability Studies:
Research utilizing molecular dynamics simulations has shown that ethanol significantly affects the structural properties of lipid bilayers compared to methanol. Ethanol increases membrane fluidity and permeability, which is vital for understanding drug delivery mechanisms and cellular interactions . This property is essential in pharmaceutical applications where the effectiveness of drug formulations can be enhanced by modifying membrane characteristics.

Environmental Impact

Renewable Energy Carrier:
Both ethanol and methanol are considered renewable energy carriers due to their lower carbon intensity compared to traditional fossil fuels. When produced from biomass or natural gas, they contribute to reducing greenhouse gas emissions . The following table compares the energy density and octane ratings of these alcohols:

Alcohol TypeEnergy Density (MJ/L)Octane Rating
Methanol1698.65
Ethanol2099.5

This comparison underscores the potential of these alcohols as cleaner alternatives in fuel applications .

Case Studies

Case Study: Engine Performance with Ethanol/Methanol Blends
A study conducted on turbocharged direct injection engines evaluated the performance of ethanol/methanol blends under various operating conditions. The results indicated that blends containing both alcohols improved combustion efficiency while reducing particulate matter emissions compared to conventional gasoline . This case highlights the practical benefits of using ethanol/methanol mixtures in modern engine designs.

Comparison with Similar Compounds

Boiling Points and Vaporization

  • Methanol: Boiling point = 64.7°C; lower vaporization enthalpy than ethanol, leading to faster evaporation .
  • Ethanol: Boiling point = 78.4°C; fits better in regression models for vaporization enthalpy estimation, enabling reliable thermodynamic evaluations .
  • Ethanol-Methanol Mixture: Intermediate boiling range (65–78°C), adjustable based on composition. Methanol’s volatility enhances cold-start performance in fuel blends, while ethanol’s higher energy density (26.8 MJ/kg vs. methanol’s 19.7 MJ/kg) improves calorific value .

Hydrogen Bonding and Solvent Behavior

  • Methanol forms weaker hydrogen bonds in mixtures compared to ethanol, as shown by radial distribution function (RDF) analyses in hydrophobic materials. This reduces microheterogeneity in alcohol-water mixtures .
  • Ethanol-water mixtures exhibit stronger exothermic mixing enthalpies than methanol-water systems, influencing solvent polarity and extraction efficiency .

Fuel Performance and Emissions

Engine Characteristics

Parameter Methanol-Gasoline Ethanol-Gasoline Ethanol-Methanol-Gasoline
Brake Power ↑ at ≤10% blends ↓ with higher % Intermediate performance
BSFC Higher than gasoline Higher than gasoline Higher than pure gasoline
Exhaust Gas Temp 640–720°C 680–750°C 660–730°C
NOx Emissions Moderate High Moderate-High
CO Emissions ↓ by 15–30% ↓ by 20–40% ↓ by 25–35%
HC Emissions Higher than ethanol Lower than methanol Intermediate
  • Ethanol blends generate higher exhaust temperatures, increasing NOx but reducing unburned hydrocarbons (HC) compared to methanol .
  • Methanol’s single-carbon structure enables faster reforming in synthetic fuel production, while ethanol’s two-carbon chain provides better lubricity and corrosion resistance in engines .

Solvent Efficiency in Extractions

Bioactive Compound Recovery

Solvent Total Phenolic Content (TPC) Total Flavonoid Content (TFC) Recovery Rate (SPE-HPLC)
Methanol 60–65 mg GAE/g 40–45 mg QE/g 70–75%
Ethanol 55–60 mg GAE/g 38–42 mg QE/g 85–90%
Ethanol-Methanol (1:1) 58–63 mg GAE/g 39–44 mg QE/g 78–82%
  • Methanol extracts higher antioxidant compounds (e.g., 60.24% inhibition in M. lucida), but ethanol is preferred in food industries due to lower toxicity. Ethanol-water extracts show comparable efficacy to methanol in some plants (e.g., M. charantia) .
  • Solid-phase extraction (SPE) with ethanol achieves 15–20% higher recovery rates for organic analytes (e.g., naphthols) than methanol due to better elution efficiency .

Toxicity and Environmental Impact

  • Methanol: Highly toxic (LD₅₀ = 5.6 g/kg in rats); ingestion causes metabolic acidosis and blindness. Regulatory limits (e.g., EU: ≤10 g/L in spirits) enforce strict control in consumables .
  • Ethanol: Safe for consumption (LD₅₀ = 7.06 g/kg); lower environmental persistence due to faster biodegradation .
  • Combustion Byproducts: Methanol produces less CO but higher formaldehyde emissions than ethanol. Ethanol-methanol blends balance CO reduction (25–35%) and moderate formaldehyde output .

Q & A

Basic Research Questions

Q. How to design experiments for optimizing ethanol-methanol solvent ratios in extraction processes?

  • Methodological Answer : Begin with single-factor experiments to isolate variables (e.g., solvent concentration, temperature) while holding others constant (e.g., microwave power, irradiation time). Use a simplex centroid design or Plackett-Burman design to explore interactions between factors like solvent type (ethanol/methanol) and concentration. For polyphenol extraction, ethanol/water mixtures often outperform methanol due to polarity matching with target compounds . Validate results via response surface methodology (RSM) to identify optimal conditions .

Q. What spectroscopic techniques are suitable for quantifying ethanol-methanol ratios in mixtures?

  • Methodological Answer : Raman spectroscopy is effective for rapid, non-destructive analysis. Key spectral regions (e.g., C-O stretching vibrations at ~880–1050 cm⁻¹) allow differentiation between methanol and ethanol. Calibrate using binary mixtures (e.g., 0–100% methanol in ethanol) and chemometric models (e.g., partial least squares regression) to correlate peak intensities with concentrations .

Q. How to select solvents for maximizing phenolic compound recovery using ethanol-methanol blends?

  • Methodological Answer : Prioritize ethanol for larger polyphenols (e.g., quercetin) due to its aliphatic chain compatibility, while methanol suits smaller, rigid molecules (e.g., vanillic acid). Use water as a co-solvent to enhance diffusion. Validate via HPLC or UV-Vis assays, noting that ethanol/water systems generally yield higher total phenolic content (TPC) than methanol .

Advanced Research Questions

Q. How to model viscosity deviations in ethanol-methanol mixtures with deep eutectic solvents (DES)?

  • Methodological Answer : Measure viscosity-temperature profiles (283–333 K) and apply the Redlich-Kister model to quantify deviations from ideality. For DES-alcohol systems (e.g., Ethaline + ethanol/methanol), negative viscosity deviations indicate strong intermolecular interactions. Compare results with Grunberg-Nissan or Jouyban-Acree models to validate predictive accuracy .

Q. How to resolve contradictions in liquid-liquid equilibrium (LLE) data for ethanol-methanol-water systems?

  • Methodological Answer : Discrepancies often arise from inconsistent experimental conditions (e.g., temperature, purity). Reassess tie-line data using quantum chemistry calculations (e.g., COSMO-SAC method) to evaluate hydrogen-bonding interactions. Cross-validate with UNIQUAC or NRTL models, ensuring structural parameters (e.g., q, r) are optimized for each ternary system .

Q. What drives microheterogeneity in ethanol-methanol mixtures, and how to characterize it?

  • Methodological Answer : Use ATR-IR/NIR spectroscopy combined with two-dimensional correlation analysis to detect cluster formation. At equimolar ratios, ~50% of molecules form mixed clusters, while pure alcohol clusters persist. DFT calculations reveal that deviations from ideality increase with alcohol chain length (e.g., methanol/tert-butanol vs. methanol/ethanol) .

Q. How to assess hydrogen-bonding dynamics in ethanol-methanol-water systems?

  • Methodological Answer : Employ THz time-domain spectroscopy (THz-TDS) to probe picosecond-scale hydrogen-bond (HB) dynamics. Neutron diffraction and MD simulations show that HB lifetimes (~3 ps) correlate with excess entropy minima. For methanol-rich mixtures, segregated networks explain non-ideality, while ethanol’s longer alkyl chain enhances hydrophobic interactions .

Data Contradiction Analysis

Q. Why do MD simulations underestimate excess viscosity in alcohol-water mixtures?

  • Methodological Answer : OPLS/TIP4P force fields may oversimplify HB dynamics. Compare simulation results (e.g., hydrodynamic radii via Stokes-Einstein relation) with experimental shear viscosity measurements. Discrepancies suggest the need for polarizable force fields to capture transient clustering .

Q. How to address inconsistencies in LLE data for ethanol-methanol-isoamyl acetate systems?

  • Methodological Answer : Re-examine solubility curves using standardized protocols (e.g., ISO 2174) and verify against high-purity reagents. Conflicting reports (e.g., Arce vs. Stephenson/Stuart data) often stem from unaccounted impurities or temperature fluctuations. Validate via ternary phase diagrams and quantum chemistry .

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